4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester 4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13710382
InChI: InChI=1S/C12H21NO2/c1-15-10(14)2-3-11-4-7-12(13,8-5-11)9-6-11/h2-9,13H2,1H3
SMILES: COC(=O)CCC12CCC(CC1)(CC2)N
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol

4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester

CAS No.:

Cat. No.: VC13710382

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester -

Specification

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
IUPAC Name methyl 3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoate
Standard InChI InChI=1S/C12H21NO2/c1-15-10(14)2-3-11-4-7-12(13,8-5-11)9-6-11/h2-9,13H2,1H3
Standard InChI Key XYEVIUDNQGQLTH-UHFFFAOYSA-N
SMILES COC(=O)CCC12CCC(CC1)(CC2)N
Canonical SMILES COC(=O)CCC12CCC(CC1)(CC2)N

Introduction

Structural and Molecular Characteristics

The compound’s bicyclo[2.2.2]octane core consists of three fused cyclohexane rings, creating a rigid, cage-like structure that influences its stereoelectronic properties. Key structural features include:

Functional Group Arrangement

  • Amino group: Positioned at the 4-carbon of the bicyclic system, this group confers basicity and enables participation in nucleophilic reactions .

  • Methyl ester: The propanoic acid methyl ester at the 1-position introduces ester functionality, making the compound susceptible to hydrolysis and transesterification .

Stereochemical Considerations

The bicyclo[2.2.2]octane framework imposes significant steric constraints, limiting conformational flexibility. This rigidity can enhance metabolic stability in pharmaceutical applications .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC12H21NO2\text{C}_{12}\text{H}_{21}\text{NO}_2
Molecular Weight211.30 g/mol
IUPAC NameMethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate
SMILESCOC(=O)CCC12CCC(CC1)(CC2)N
InChIKeyXYEVIUDNQGQLTH-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic routes to bicyclo[2.2.2]octane derivatives often involve palladium-catalyzed oxidative functionalization of diene precursors. For example:

Palladium-Mediated Oxidative Acetoxylation

A patent (US10633315B2) describes the reaction of 1,4-dimethylene cyclohexane with palladium diacetate and oxidizing agents (e.g., oxone or peracetic acid) to yield acetoxylated bicyclo[2.2.2]octane intermediates . Subsequent hydrolysis or transesterification could generate the target ester.

Esterification Strategies

The methyl ester moiety is likely introduced via Fischer esterification or reaction of the corresponding carboxylic acid with methanol under acidic conditions .

Key Reaction Steps:

  • Oxidative cyclization: Formation of the bicyclic core using Pd catalysts .

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination .

  • Esterification: Attachment of the methyl ester group .

Chemical Reactivity

Hydrolysis

The ester group undergoes hydrolysis in acidic or basic conditions to yield 4-amino-bicyclo[2.2.2]octane-1-propanoic acid and methanol :

C12H21NO2+H2OC11H19NO2+CH3OH\text{C}_{12}\text{H}_{21}\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{11}\text{H}_{19}\text{NO}_2 + \text{CH}_3\text{OH}

Amino Group Reactivity

The primary amine participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Alkylation: Formation of secondary or tertiary amines.

  • Schiff base formation: Condensation with carbonyl compounds .

Applications in Research

Pharmaceutical Intermediate

The compound’s rigid structure makes it a valuable intermediate for designing:

  • Neurological agents: Bicyclic amines are explored for neurotransmitter modulation .

  • Antiviral compounds: Analogous bicyclo[2.2.2]octane derivatives exhibit antiviral activity .

Material Science

The steric bulk of the bicyclic system may enhance thermal stability in polymers or catalysts .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Related Compounds

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic Acid (Amboca)

  • Structure: Lacks the ester group, featuring a carboxylic acid instead .

  • Applications: Used in peptide mimetics due to its constrained geometry .

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

  • Difference: Shorter propanoic acid chain .

  • Reactivity: Similar amino/ester functionality but altered solubility .

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